6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid typically involves the bromination of pyrrolopyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Catalysts like palladium acetate with ligands such as triphenylphosphine.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted pyrrolopyridine derivatives can be obtained.
N-Oxides: Oxidation products with enhanced biological activity.
Biaryl Compounds: Products of coupling reactions with potential pharmaceutical applications.
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Biological Studies: Used in the development of probes for studying biological pathways and enzyme functions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid largely depends on its derivatives. For instance, when used as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive in certain chemical reactions.
6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1H-Pyrrolo[3,2-B]pyridine-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness: The presence of the bromine atom at the 6th position and the carboxylic acid group at the 2nd position makes 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid a versatile intermediate in organic synthesis. Its unique structure allows for selective functionalization and derivatization, making it valuable in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOPLYHOTXJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725519 |
Source
|
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-47-7 |
Source
|
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.